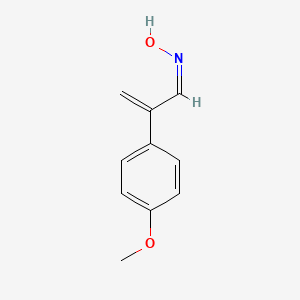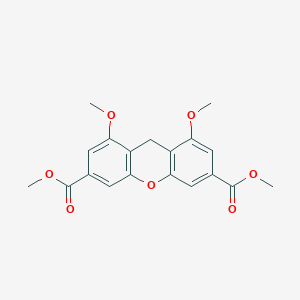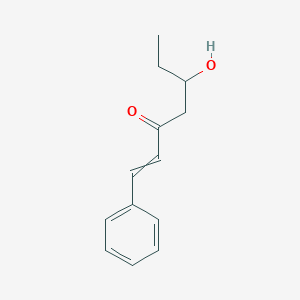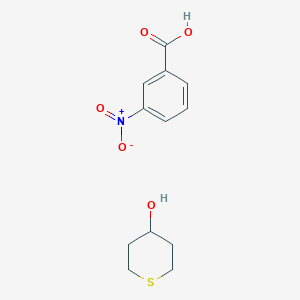![molecular formula C27H22F3NO2Sn B12533388 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine CAS No. 666753-15-7](/img/structure/B12533388.png)
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine is a chemical compound known for its unique structure and properties. This compound features a pyridine ring substituted with a stannyl group, which is further modified with 2-fluorophenyl groups. The presence of the stannyl group makes it particularly interesting for various chemical reactions and applications.
準備方法
The synthesis of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and tris(2-fluorophenyl)methanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group.
Catalysts and Reagents: Commonly used reagents include tin(IV) chloride and a base such as triethylamine.
Procedure: The pyridine is reacted with tris(2-fluorophenyl)methanol in the presence of tin(IV) chloride and triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
化学反応の分析
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine undergoes various types of chemical reactions:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields tin oxides, while substitution reactions yield various substituted pyridine derivatives.
科学的研究の応用
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine involves its interaction with molecular targets such as enzymes and proteins. The stannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
類似化合物との比較
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine can be compared with other stannylated pyridine derivatives:
4-[({Tris[(phenyl)methyl]stannyl}oxy)carbonyl]pyridine: Similar structure but lacks the fluorine atoms, resulting in different reactivity and binding properties.
4-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]pyridine: Contains chlorine atoms instead of fluorine, which affects its chemical and biological properties.
4-[({Tris[(2-bromophenyl)methyl]stannyl}oxy)carbonyl]pyridine:
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of fluorine atoms.
特性
CAS番号 |
666753-15-7 |
|---|---|
分子式 |
C27H22F3NO2Sn |
分子量 |
568.2 g/mol |
IUPAC名 |
tris[(2-fluorophenyl)methyl]stannyl pyridine-4-carboxylate |
InChI |
InChI=1S/3C7H6F.C6H5NO2.Sn/c3*1-6-4-2-3-5-7(6)8;8-6(9)5-1-3-7-4-2-5;/h3*2-5H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1 |
InChIキー |
NFKIVNBQCUOJJO-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C[Sn](CC2=CC=CC=C2F)(CC3=CC=CC=C3F)OC(=O)C4=CC=NC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)




![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)

![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)

![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)

